Cas no 887592-02-1 (4-Chloro-6,7-difluoro-2-methylquinazoline)

4-Chloro-6,7-difluoro-2-methylquinazoline structure
887592-02-1 structure
Product name:4-Chloro-6,7-difluoro-2-methylquinazoline
CAS No:887592-02-1
MF:C9H5ClF2N2
MW:214.599207639694
MDL:MFCD06657231
CID:713677
PubChem ID:46738213

4-Chloro-6,7-difluoro-2-methylquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6,7-difluoro-2-methylquinazoline
    • 6,7-difluoro-4-chloro-2-methyl-quinazoline
    • QUINAZOLINE, 4-CHLORO-6,7-DIFLUORO-2-METHYL-
    • 4-Chloro-6,7-difluoro-2-methylquinazoline (ACI)
    • CS-0152747
    • DTXSID30674258
    • 887592-02-1
    • AS-78084
    • DB-332218
    • MDL: MFCD06657231
    • Inchi: 1S/C9H5ClF2N2/c1-4-13-8-3-7(12)6(11)2-5(8)9(10)14-4/h2-3H,1H3
    • InChI Key: MKFBKSMJOVROCD-UHFFFAOYSA-N
    • SMILES: FC1C(F)=CC2C(=NC(C)=NC=2Cl)C=1

Computed Properties

  • Exact Mass: 214.0109322g/mol
  • Monoisotopic Mass: 214.0109322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 25.8Ų

4-Chloro-6,7-difluoro-2-methylquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM142231-1g
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95%
1g
$721 2021-08-05
Alichem
A189010835-1g
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95%
1g
$901.32 2023-08-31
A2B Chem LLC
AC03623-1g
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95%
1g
$164.00 2023-12-29
1PlusChem
1P004DQF-250mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95%
250mg
$50.00 2024-04-20
Aaron
AR004DYR-50mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 97%
50mg
$13.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223387-50mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 97%
50mg
¥130.00 2024-04-26
eNovation Chemicals LLC
Y1014918-50mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95+%
50mg
$65 2025-02-19
eNovation Chemicals LLC
Y1014918-250mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95+%
250mg
$110 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DY657-200mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95+%
200mg
1937.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DY657-50mg
4-Chloro-6,7-difluoro-2-methylquinazoline
887592-02-1 95+%
50mg
775.0CNY 2021-07-14

Additional information on 4-Chloro-6,7-difluoro-2-methylquinazoline

4-Chloro-6,7-difluoro-2-methylquinazoline and Its Role in Modern Pharmaceutical Research

4-Chloro-6,7-difluoro-2-methylquinazoline (CAS No. 887592-02-1) represents a pivotal compound in the field of medicinal chemistry, particularly in the development of targeted therapies for complex diseases. This quinazoline-based derivative is characterized by its unique molecular structure, which includes a chloro group at the 4-position, fluoro substituents at the 6 and 7 positions, and a methyl group at the 2-position. These structural features contribute to its distinct pharmacological profile, making it a focal point for researchers exploring antitumor, anti-inflammatory, and antimicrobial applications.

Recent advances in computational chemistry and drug design have highlighted the potential of 4-Chloro-6,7-difluoro-2-methylquinazoline as a scaffold for designing novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant selective cytotoxicity against cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and breast cancer models. The mechanism of action involves the modulation of PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in malignant tumors. This discovery underscores the compound’s potential as a lead molecule for targeted therapy strategies.

Moreover, the fluoro substitutions at the 6 and 7 positions of the quinazoline ring have been shown to enhance the compound’s metabolic stability and bioavailability. A 2022 study in Drug Discovery Today reported that these substituents improve the compound’s lipophilicity, facilitating its penetration into cellular membranes and enhancing its interaction with protein targets such as EGFR and ALK. This structural optimization is critical for improving the therapeutic index and reducing off-target effects, which are common challenges in the development of kinase inhibitors.

The quinazoline core of 4-Chloro-6,7-difluoro-2-methylquinazoline is also recognized for its ability to form hydrogen bonds with ATP-binding sites in kinase enzymes. This property has been leveraged in the design of multi-target drugs that simultaneously inhibit multiple pathways involved in disease progression. For instance, a 2021 study in ACS Medicinal Chemistry Letters demonstrated that this compound can modulate both VEGFR and PDGFR signaling, which are key drivers in angiogenesis and tumor growth. Such dual-targeting capabilities make it a promising candidate for combination therapy approaches in oncology.

Recent in silico studies have further expanded the understanding of 4-Chloro-6,7-difluoro-2-methylquinazoline’s pharmacokinetic properties. A 2023 analysis published in Pharmaceutical Research revealed that the compound exhibits favorable absorption and distribution profiles, with high plasma concentrations achievable through oral administration. This is attributed to its hydrophobicity and the presence of the methyl group, which enhances its solubility in lipid-rich environments. These characteristics are essential for ensuring the compound’s efficacy in vivo.

In addition to its antitumor activities, 4-Chloro-6,7-difluoro-2-methylquinazoline has shown potential in anti-inflammatory applications. A 2022 study in Frontiers in Pharmacology demonstrated that the compound reduces pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This effect is mediated through the inhibition of NF-κB signaling, a key pathway in the regulation of immune responses. These findings suggest that the compound could be explored for the treatment of autoimmune disorders and chronic inflammatory conditions.

The fluoro substitutions also play a critical role in modulating the electronic properties of the quinazoline ring, which can influence the compound’s interaction with biological targets. A 2023 study in Organic & Biomolecular Chemistry revealed that the fluoro groups at the 6 and 7 positions enhance the compound’s electron-withdrawing effect, which can fine-tune its binding affinity to specific protein targets. This structural feature is particularly valuable in the development of selective inhibitors that minimize side effects associated with broad-spectrum drugs.

Furthermore, the quinazoline scaffold has been widely studied for its ability to serve as a building block in the synthesis of pharmaceuticals with diverse therapeutic applications. The 4-Chloro-6,7-difluoro-2-methylquinazoline derivative has been incorporated into the design of hybrid molecules that combine the properties of different pharmacophores. For example, a 2021 study in European Journal of Medicinal Chemistry reported the synthesis of a quinazoline-quinoline hybrid that exhibited enhanced antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the versatility of the quinazoline core in the development of multifunctional therapeutics.

As research into 4-Chloro-6,7-difluoro-2-methylquinazoline continues to evolve, its potential applications are expanding beyond traditional oncology and inflammation. Recent studies have explored its role in neurodegenerative diseases, where its ability to modulate mitochondrial function and reduce oxidative stress has been investigated. A 2023 preclinical study in Neuropharmacology demonstrated that the compound exhibits neuroprotective effects in Alzheimer’s disease models, suggesting its potential as a therapeutic agent for neurological disorders.

In conclusion, 4-Chloro-6,7-difluoro-2-methylquinazoline (CAS No. 887592-02-1) stands at the intersection of structural biology, drug design, and pharmacology. Its unique molecular architecture, combined with the strategic placement of functional groups, positions it as a promising candidate for the development of next-generation therapeutics. As ongoing research continues to uncover its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in the advancement of modern medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887592-02-1)4-Chloro-6,7-difluoro-2-methylquinazoline
A1061044
Purity:99%
Quantity:1g
Price ($):210.0